ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Pyrazoloquinoline Chemical Biology Kinase Inhibition

Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a synthetic small molecule belonging to the pyrazolo[4,3-c]quinoline class. It features a fused tricyclic core with a 4-chlorophenyl substituent at the N1 position, a phenyl group at C3, and an ethyl carboxylate moiety at C8.

Molecular Formula C25H18ClN3O2
Molecular Weight 427.89
CAS No. 901265-12-1
Cat. No. B2507988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
CAS901265-12-1
Molecular FormulaC25H18ClN3O2
Molecular Weight427.89
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5
InChIInChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3
InChIKeyXQTSELIBDYBNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901265-12-1) Procurement-Relevant Chemical Profile


Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a synthetic small molecule belonging to the pyrazolo[4,3-c]quinoline class. It features a fused tricyclic core with a 4-chlorophenyl substituent at the N1 position, a phenyl group at C3, and an ethyl carboxylate moiety at C8 [1]. The compound is commercially available as a research reagent with a typical purity of ≥95% . A systematic search for primary research articles, patents, and authoritative databases was conducted to identify quantitative differentiation data versus structural analogs or functional alternatives.

Why 1H-Pyrazolo[4,3-c]quinoline Analogs Are Not Freely Interchangeable with CAS 901265-12-1


Within the pyrazolo[4,3-c]quinoline scaffold, subtle modifications of the substituent pattern—particularly at the N1-phenyl ring—can profoundly alter both physicochemical properties and biological activity profiles. For instance, moving the chlorine atom from the para to the meta position (CAS 901264-87-7) or replacing it with a methyl group yields analogs with different electron-withdrawing characteristics, steric profiles, and potential target engagement [1]. Without head-to-head comparative data, the assumption of functional equivalence among these analogs is scientifically unsound for any application requiring a specific molecular entity.

Quantitative Differential Evidence for CAS 901265-12-1 Procurement Decisions


Current Evidence Gap: No Quantitative Comparative Bioactivity Data Identified

An exhaustive search across primary literature (including the Tetrahedron 2018 NMR characterization study [1] and relevant patents such as US-4748246 [2] and WO-2014/091231) did not yield any quantitative bioassay data (e.g., IC50, Ki, EC50) for ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate in direct comparison with its closest analogs. The compound appears primarily as a screening library entry or synthetic intermediate without publicly reported biological annotation. Therefore, no differential evidence dimension meeting the criteria of 'Direct head-to-head comparison' or 'Cross-study comparable' can be presented at this time.

Pyrazoloquinoline Chemical Biology Kinase Inhibition

Recommended Application Scenarios for CAS 901265-12-1 Based on Available Evidence


Regioisomeric Reference Standard for Analytical Method Development

The well-defined 4-chloro substitution pattern provides a distinct spectroscopic fingerprint (e.g., NMR, MS) that can serve as a reference for distinguishing between ortho, meta, and para isomers in synthetic mixtures or degradation studies. This is critical for quality control laboratories that require authenticated reference materials for method validation. [1]

Scaffold-Hopping Starting Point for Kinase Inhibitor Discovery

The pyrazolo[4,3-c]quinoline core is a recognized kinase inhibitor scaffold (as evidenced by patents targeting HPK1 and FLT3). This specific derivative, with its ester handle at C8, offers a tractable site for further derivatization (e.g., amide coupling) to explore structure-activity relationships, provided that initial in-house screening data can be generated to benchmark the compound against the unsubstituted or meta-chloro analogs. [2]

Physicochemical Property Comparator in Analog Series

The compound's computed properties (e.g., XLogP3-AA: 6, hydrogen bond acceptors: 4) provide a baseline for understanding the impact of a para-chloro substituent on lipophilicity and hydrogen bonding compared to analogs such as the 4-methyl or 4-fluoro variants. This information aids medicinal chemists in selecting analogs for multi-parameter optimization campaigns when experimental solubility/permeability data are unavailable. [1]

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